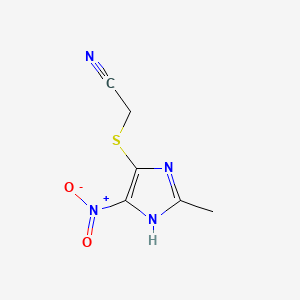

Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- is a compound that features a nitrile group attached to a substituted imidazole ring Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thioether linkage can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as acetonitrile and dimethyl sulfoxide are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the imidazole ring.

Scientific Research Applications

Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage also plays a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.

Tinidazole: Another nitroimidazole used for its antiprotozoal and antibacterial activities.

Ornidazole: Similar to metronidazole, used in the treatment of infections.

Uniqueness

Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- is unique due to its specific substitution pattern on the imidazole ring and the presence of the thioether linkage.

Biological Activity

Acetonitrile, specifically the compound ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-, is a derivative of imidazole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a thioether linkage with a nitro-substituted imidazole ring, which is known for its biological reactivity. The molecular formula is C13H12N4O2S and it has a molecular weight of 306.32 g/mol . The presence of the nitro group and the thioether moiety suggests potential interactions with biological targets, making it an interesting candidate for further study.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of imidazole derivatives, including those containing a nitro group. For instance, compounds similar to ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- have shown effective inhibitory action against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-5-nitroimidazole | E. coli ATCC 35218 | 7.1 μM |

| Kanamycin B | E. coli ATCC 35218 | 6.5 μM |

| Penicillin G | E. coli ATCC 35218 | 9.4 μM |

This data indicates that the compound exhibits comparable antibacterial potency to standard antibiotics .

Cytotoxicity and Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. For instance, compounds derived from 2-methyl-5-nitro-1H-imidazole have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 0.52 |

| MCF-7 | 0.75 |

| U87 MG | 0.49 |

| A549 | 0.43 |

These findings suggest that modifications to the imidazole core can enhance anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms underlying the biological activities of ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- are thought to involve:

- Inhibition of DNA Gyrase : Some studies indicate that imidazole derivatives can inhibit bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication.

- Interference with Cellular Processes : The presence of the nitro group may facilitate redox reactions leading to oxidative stress in target cells.

- Targeting Protein Synthesis : Compounds may disrupt protein synthesis by interacting with ribosomal components or other essential proteins.

Case Studies

Several case studies have examined the efficacy of ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- in various biological contexts:

- Study on Antiviral Activity : A derivative demonstrated significant antiviral activity against HIV-1 by acting as a non-nucleoside inhibitor of reverse transcriptase, highlighting the versatility of imidazole derivatives in targeting viral replication pathways .

- Cytotoxicity Assessment : In vitro studies on human leukemia cell lines showed that certain modifications to the imidazole structure resulted in enhanced cytotoxicity, suggesting that structural optimization could lead to improved therapeutic agents .

Properties

CAS No. |

110579-00-5 |

|---|---|

Molecular Formula |

C6H6N4O2S |

Molecular Weight |

198.21 g/mol |

IUPAC Name |

2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetonitrile |

InChI |

InChI=1S/C6H6N4O2S/c1-4-8-5(10(11)12)6(9-4)13-3-2-7/h3H2,1H3,(H,8,9) |

InChI Key |

VZSGONQDUWUESD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1)[N+](=O)[O-])SCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.